molecular formula C16H19N5O2 B6418487 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide CAS No. 951597-75-4

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide

Cat. No.: B6418487
CAS No.: 951597-75-4
M. Wt: 313.35 g/mol
InChI Key: SJVNMXWHHDOWJY-UHFFFAOYSA-N
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Description

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide, also known as 4-MPTPC, is a novel synthetic compound with a wide range of applications in scientific research. It is a member of the triazole family, a group of heterocyclic organic compounds that are known for their stability and versatility. 4-MPTPC is a white crystalline solid with a molecular weight of 300.3 g/mol and a melting point of 162-164°C. It is soluble in water and ethanol, and is relatively stable in both acidic and basic conditions.

Scientific Research Applications

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide has a wide range of applications in scientific research. It has been used as a ligand in metal-catalyzed reactions, such as the Heck reaction, Suzuki coupling, and Ullmann reaction. This compound has also been used in the synthesis of a variety of organic molecules, including heterocyclic compounds, polymers, and pharmaceuticals. Additionally, this compound has been used as a corrosion inhibitor in oil and gas pipelines.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide in laboratory experiments include its low cost and ease of synthesis. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can limit its use in aqueous solutions.

Future Directions

The potential future directions of research into 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and development. Additionally, further research into its potential toxicity and other safety concerns would be beneficial. Additionally, research into the use of this compound in other reactions, such as the Stille reaction, could yield new and interesting results. Finally, research into the use of this compound in industrial and commercial applications could lead to new and innovative products.

Synthesis Methods

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide can be synthesized by a variety of methods. The most common method is the reaction of 4-methylphenyl isocyanate with 1-piperidin-4-carboxylic acid in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction yields a mixture of this compound and its isomer, 4-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The two compounds can be separated by column chromatography.

Properties

IUPAC Name

1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-11-2-4-13(5-3-11)21-10-14(18-19-21)16(23)20-8-6-12(7-9-20)15(17)22/h2-5,10,12H,6-9H2,1H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVNMXWHHDOWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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